1-[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline
1-[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline
Brand Name:
Vulcanchem
CAS No.:
1008069-44-0
VCID:
VC0492883
InChI:
InChI=1S/C17H16N2O5S/c1-18-12-7-8-14(10-4-2-5-11(15(10)12)16(18)20)25(23,24)19-9-3-6-13(19)17(21)22/h2,4-5,7-8,13H,3,6,9H2,1H3,(H,21,22)
SMILES:
CN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCC4C(=O)O)C=CC=C3C1=O
Molecular Formula:
C17H16N2O5S
Molecular Weight:
360.4g/mol
1-[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline
CAS No.: 1008069-44-0
Main Products
VCID: VC0492883
Molecular Formula: C17H16N2O5S
Molecular Weight: 360.4g/mol
CAS No. | 1008069-44-0 |
---|---|
Product Name | 1-[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline |
Molecular Formula | C17H16N2O5S |
Molecular Weight | 360.4g/mol |
IUPAC Name | 1-(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylpyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C17H16N2O5S/c1-18-12-7-8-14(10-4-2-5-11(15(10)12)16(18)20)25(23,24)19-9-3-6-13(19)17(21)22/h2,4-5,7-8,13H,3,6,9H2,1H3,(H,21,22) |
Standard InChIKey | ZRUGOIGNWLZVPY-UHFFFAOYSA-N |
SMILES | CN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCC4C(=O)O)C=CC=C3C1=O |
Canonical SMILES | CN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCC4C(=O)O)C=CC=C3C1=O |
Solubility | 54.1 [ug/mL] |
PubChem Compound | 3158614 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume